molecular formula C8H5N3O2 B2879274 7-Nitroquinazoline CAS No. 7557-00-8

7-Nitroquinazoline

カタログ番号: B2879274
CAS番号: 7557-00-8
分子量: 175.147
InChIキー: GDYMOWJSENQTNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Nitroquinazoline is a nitro-substituted quinazoline derivative characterized by a nitro group (-NO₂) at the 7-position of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, and their derivatives are widely studied for diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, limiting its accessibility for current research applications .

Structurally, the nitro group at the 7-position enhances electrophilicity, influencing reactivity in substitution reactions and interactions with biological targets.

特性

IUPAC Name

7-nitroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMOWJSENQTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of 4-chloroquinazoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of by-products. The nitration process introduces a nitro group at the 7th position of the quinazoline ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

化学反応の分析

Types of Reactions

7-Nitroquinazoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Although less common, the quinazoline ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 7-Aminoquinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinazoline derivatives.

科学的研究の応用

7-Nitroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with specific electronic properties.

作用機序

The mechanism of action of 7-Nitroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, this compound can inhibit specific enzymes, such as tyrosine kinases, by binding to their active sites and preventing their normal function.

類似化合物との比較

Comparison with Similar Compounds

This section provides a comparative analysis of 7-Nitroquinazoline with structurally or functionally related compounds, focusing on substituent effects, biological activity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
This compound -NO₂ at C7 C₈H₅N₃O₂ N/A Kinase inhibitor precursor; discontinued
6-Methylquinazoline -CH₃ at C6 C₉H₈N₂ N/A Limited biological data; discontinued
7-Chloro-6-nitro-4-hydroxyquinazoline -Cl at C7, -NO₂ at C6, -OH at C4 C₈H₄ClN₃O₃ 53449-14-2 Intermediate for afatinib synthesis; not listed in TSCA/EINECS
4,4′-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis(this compound) Bis-quinazoline with piperidine linkers C₂₉H₃₂N₈O₄ 52791-15-8 Pharmaceutical use (kinase targeting); requires custom synthesis
7-Nitrobenzo[d]thiazol-2-amine -NO₂ at C7 of benzothiazole C₇H₅N₃O₂S 89793-81-7 High structural similarity (0.95); antimicrobial applications

Structural and Electronic Differences

  • Positional Isomerism: The nitro group’s position significantly impacts reactivity.
  • Heterocyclic Core : Compared to benzo[d]thiazole analogs (e.g., 7-Nitrobenzo[d]thiazol-2-amine), this compound’s fused pyrimidine ring provides additional nitrogen atoms, enhancing its ability to act as a hydrogen-bond acceptor in drug-receptor interactions .

Regulatory and Commercial Status

  • 6-Nitro-7-chloro-4-hydroxyquinazoline: Not listed in TSCA or EINECS, restricting its use to research under patent compliance .
  • Bis-quinazoline Derivative (CAS 52791-15-8) : Available via custom synthesis for pharmaceutical R&D, emphasizing its niche application in kinase-targeted therapies .

生物活性

7-Nitroquinazoline is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential as an antichagasic agent.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 7-position of the quinazoline ring system. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

This compound has shown promising results in cancer research. Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in tumor proliferation.

Research Findings

  • Inhibition of EGFR : this compound derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in several cancers. For instance, a study indicated that certain derivatives had IC50 values ranging from 1.12 to 15.4 nM against resistant cell lines such as H1975 and A431 .
  • Structural Activity Relationship (SAR) : The SAR studies revealed that modifications at the 6 and 7 positions of the quinazoline ring significantly affect binding affinity and cytotoxicity. Electron-withdrawing groups enhance antiproliferative activity, while electron-donating groups improve binding interactions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study

A recent study focused on the design and synthesis of novel this compound derivatives, which were tested for their antimicrobial efficacy. The results indicated that these derivatives exhibited potent activity against MRSA, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Antichagasic Potential

Recent investigations into the antichagasic activity of quinazoline derivatives have highlighted the potential of this compound as a treatment for Chagas disease caused by Trypanosoma cruzi.

In Vitro Studies

  • Effectiveness : Compounds derived from this compound demonstrated substantial efficacy against epimastigotes and trypomastigotes of T. cruzi, with selectivity indices indicating low toxicity to mammalian cells .
  • Mechanism : The nitro group in these compounds is believed to play a significant role in their antiparasitic activity by disrupting cellular processes in the parasite without harming host cells.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerH1975 (EGFR mutant)1.12 - 15.4 nM
AntimicrobialMRSA< 10 µg/mL
AntichagasicT. cruzi>80% growth inhibition at <20 µM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。